IAMJHKZPNXPBLM-UHFFFAOYSA-N
Description
While specific data (e.g., exact molecular formula, melting/boiling points) are unavailable in the provided sources, its InChIKey suggests a defined stereochemistry and functional group arrangement that may resemble compounds such as pyridine derivatives or trifluoromethyl-containing molecules discussed in and .
Properties
Molecular Formula |
C17H14FN3O2S |
|---|---|
Molecular Weight |
343.376 |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-9-24-17-19-14-6-7-20(8-13(14)16(23)21(10)17)15(22)11-2-4-12(18)5-3-11/h2-5,9H,6-8H2,1H3 |
InChI Key |
IAMJHKZPNXPBLM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C(=O)N12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally or functionally related compounds from the provided evidence. These analogs share features such as aromatic rings, halogen substituents (e.g., trifluoromethyl groups), or nitrogen-containing heterocycles, which influence their physicochemical and biological properties.
Table 1: Comparative Analysis of Structural Analogs
*Note: Hypothetical profile inferred from structural trends in and .
Key Findings:
Structural Similarities: NPMRPDRLIHYOBW-UHFFFAOYSA-N () exhibits low hydrogen-bonding capacity (0 donors, 3 acceptors) and moderate lipophilicity (LogP 3.5), suggesting suitability for membrane permeability . HVXHWBMLTSDYGK-UHFFFAOYSA-N () contains a trifluoromethyl group and chlorine, enhancing metabolic stability and electrophilic reactivity, which are critical in drug design .
Functional Divergence :
- Unlike HVXHWBMLTSDYGK-UHFFFAOYSA-N, which has a higher hydrogen bond acceptor count (5 vs. 3), this compound may prioritize passive diffusion over polar interactions, depending on its substituents.
- Pyridine-derived analogs (e.g., in ) often show enhanced bioavailability compared to bulkier aromatic systems .
Synthetic Challenges: Halogenated analogs (e.g., C₇H₈ClF₃N₂) require precise control of reaction conditions (e.g., temperature, catalyst use) to avoid byproducts, as noted in ’s synthesis protocols .
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